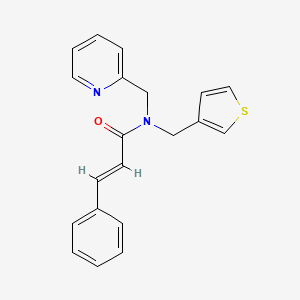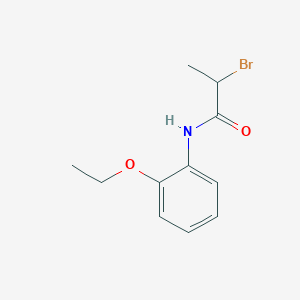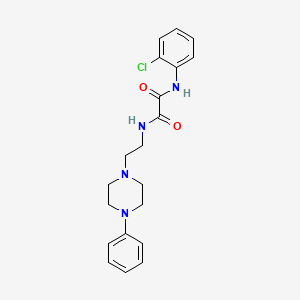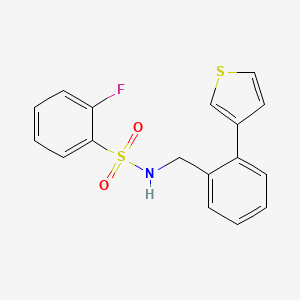
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the cinnamamide family of compounds and is known to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific targets in the body. For example, it has been shown to bind to the active site of acetylcholinesterase and inhibit its activity, leading to an increase in the concentration of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide has been found to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of several bacterial and fungal strains, including Candida albicans and Escherichia coli. It has also been found to have cytotoxic effects on several cancer cell lines, including breast cancer and lung cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide in lab experiments is its broad range of biological activities. This compound has been shown to have antifungal, antibacterial, and anticancer activities, making it a versatile tool for researchers. However, one of the limitations of using this compound is its potential toxicity. It has been found to have cytotoxic effects on several cell lines, and caution should be taken when using this compound in lab experiments.
Future Directions
There are several future directions for research on N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide. One area of interest is its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Another area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential. Additionally, studies are needed to explore the potential side effects and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide involves the reaction of 2-pyridinemethanol with 3-thiophenemethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with cinnamoyl chloride to form the final product. This synthesis method has been reported in several research articles and has been found to be efficient and reliable.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of biological activities, including antifungal, antibacterial, and anticancer activities. It has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase.
properties
IUPAC Name |
(E)-3-phenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-20(10-9-17-6-2-1-3-7-17)22(14-18-11-13-24-16-18)15-19-8-4-5-12-21-19/h1-13,16H,14-15H2/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRUERAFIFDAQ-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2387767.png)
![1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2387768.png)





![Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2387779.png)

![7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde](/img/structure/B2387781.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2387782.png)

